molecular formula C15H13BrN2O2 B3239087 Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate CAS No. 142015-91-6

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B3239087
CAS No.: 142015-91-6
M. Wt: 333.18 g/mol
InChI Key: GWXCXWCSQXEEGL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate is a substituted pyrrole-benzoate ester characterized by a bromo (Br), cyano (CN), and methyl (CH₃) group on the pyrrole ring, which is linked to an ethyl benzoate moiety via the para position of the benzene ring (Figure 1). The electron-withdrawing substituents (Br, CN) may influence its reactivity, solubility, and interactions in biological systems, while the methyl group could enhance steric stability.

Properties

IUPAC Name

ethyl 4-(2-bromo-5-cyano-3-methylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-3-20-15(19)11-4-6-12(7-5-11)18-13(9-17)8-10(2)14(18)16/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXCXWCSQXEEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2Br)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules and heterocyclic compounds through various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
Reaction TypeDescription
SubstitutionReplacing bromine with nucleophiles
OxidationUsing KMnO₄ to oxidize the compound
ReductionReducing cyano to amine with LiAlH₄

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against specific cancer cell lines, suggesting its potential as a therapeutic agent.

Medicine

The compound is under investigation for its therapeutic potential in treating diseases such as cancer and infections. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activities or cellular pathways.

Research Findings :
Preliminary findings from pharmacological studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Industry

In industrial applications, this compound is valuable for developing new materials and chemical processes. Its properties can be leveraged in the formulation of polymers or as a precursor for specialty chemicals.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antimicrobial Activity

  • Sulfonamidobenzamide (SABA) Derivatives: SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) shares a benzoate core but differs in its sulfonamidobenzamide group and chloro substituent. SABA1 exhibits a MIC of 0.45–0.9 mM against E. coli (DtolC::tet), highlighting its potency in efflux-compromised bacteria . In contrast, the target compound’s pyrrole ring and cyano group may alter its antimicrobial efficacy, though direct activity data are unavailable in the evidence.
  • Pyrazole-Benzenesulfonamide Derivatives: Compound 17 (a pyrazole derivative with bromo, chlorophenyl, and tetrahydroindolyl groups) demonstrates antibacterial properties, with a melting point of 129–130°C and IR peaks at 1670 cm⁻¹ (C=O) and 3385 cm⁻¹ (NH) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~337.2 (calculated) Not reported Br, CN, CH₃ (pyrrole); benzoate
SABA1 ~463.9 (calculated) Not reported Cl, sulfonamide, phenylcarbamoyl
Compound 17 575.91 129–130 Br, Cl, C=O, NH₂
Ethyl 4-(dimethylamino)benzoate 193.2 Not reported Dimethylamino, benzoate
  • Solubility and Reactivity: The target compound’s Br and CN groups likely reduce solubility in polar solvents compared to ethyl 4-(dimethylamino)benzoate, which is used in resin cements for its high reactivity and degree of conversion . The electron-withdrawing nature of Br/CN may also slow polymerization reactions compared to dimethylamino-substituted analogs.

Toxicological Considerations

Alkyl benzoates like ethyl benzoate exhibit low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rats) . However, the target compound’s bromo and cyano substituents may introduce hepatotoxicity or neurotoxicity risks, as seen in other halogenated aromatics. No direct toxicology data are available in the evidence, necessitating further study.

Key Research Findings and Gaps

  • Synthetic Challenges : Introducing multiple electron-withdrawing groups (Br, CN) on pyrrole may require specialized reagents or conditions compared to simpler benzoate esters.
  • Data Gaps : Biological activity (e.g., MIC, IC₅₀) and detailed spectroscopic data (e.g., NMR, X-ray) for the target compound are absent in the evidence, limiting direct comparisons.

Biological Activity

Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate, a compound with the CAS number 142015-91-6, is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H13BrN2O2C_{15}H_{13}BrN_2O_2. The presence of a bromine atom and a cyano group in its structure suggests potential reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, a related pyrrole derivative was shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Studies have demonstrated that similar compounds can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell membranes or interference with essential metabolic processes .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, some pyrrole derivatives have been identified as inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases, including diabetes and cancer. By inhibiting GSK-3, these compounds can potentially regulate glucose metabolism and promote neuroprotection .

Study on Anticancer Activity

A notable study investigated the anticancer effects of a series of pyrrole derivatives, including this compound. The results showed that these compounds significantly inhibited the proliferation of human cancer cell lines (e.g., MCF7 breast cancer cells) at micromolar concentrations. The study concluded that the presence of cyano and bromo substituents enhances cytotoxicity compared to unsubstituted pyrroles .

Study on Antimicrobial Efficacy

In another research effort, derivatives similar to this compound were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties .

Data Summary

Activity Target Mechanism Reference
AnticancerVarious cancer cell linesApoptosis induction, cell cycle arrest
AntimicrobialS. aureus, E. coliDisruption of cell membranes
Enzyme inhibitionGSK-3Modulation of glucose metabolism

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrrole intermediates followed by coupling with ethyl benzoate derivatives. Key steps include:

  • Nucleophilic substitution for introducing bromo and cyano groups (e.g., using brominating agents like NBS or KBr/CuBr₂).
  • Condensation reactions to form the pyrrole ring, often catalyzed by acetic acid or PTSA .
  • Esterification under reflux with ethanol and catalytic sulfuric acid .

Optimization Strategies:

  • Vary solvent polarity (DMF vs. THF) to improve yield.
  • Adjust temperature (60–100°C) and reaction time (12–24 hrs) to balance side reactions.
  • Monitor progress via TLC or HPLC, and characterize intermediates using 1H^1H-NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • 1H^1H-NMR : Assign peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.3–4.5 ppm, quartet), pyrrole protons (δ 6.5–7.5 ppm), and bromine/cyano group effects on neighboring protons .
    • IR : Confirm ester C=O (1720–1740 cm⁻¹), nitrile C≡N (2200–2250 cm⁻¹), and pyrrole N-H (≈3400 cm⁻¹) .
  • X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. Key parameters:
    • Mo-Kα radiation (λ = 0.71073 Å).
    • Solve phase problems via Patterson methods (SHELXD) and refine with SHELXL .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Compare MIC (Minimum Inhibitory Concentration) values with controls like ampicillin .
  • Cytotoxicity Testing :
    • MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀.
    • Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Methodological Answer:

  • Common Issues :
    • Disorder in the ethyl ester or pyrrole moieties due to thermal motion.
    • Twinning or pseudo-symmetry in crystal lattices .
  • Solutions :
    • Apply restraints (DFIX, SIMU) in SHELXL to model disordered regions.
    • Use TWIN commands for twinned data and validate with R₁ and wR₂ metrics (<5% discrepancy) .
    • Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How do solvatochromic effects influence the photophysical properties of this compound?

Methodological Answer:

  • Experimental Design :
    • Measure UV-Vis absorption and fluorescence spectra in solvents of varying polarity (e.g., hexane, ethanol, DMSO).

    • Calculate dipole moments via Lippert-Mataga plots:

      Δν=2hc(μeμg)2(ε12ε+1n212n2+1)+constant\Delta \nu = \frac{2}{hc} \left( \mu_e - \mu_g \right)^2 \left( \frac{\varepsilon - 1}{2\varepsilon + 1} - \frac{n^2 - 1}{2n^2 + 1} \right) + \text{constant}
    • Correlate Stokes shift with solvent polarity parameters (e.g., ET30) .

Q. How can DFT calculations predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Computational Setup :
    • Optimize geometry at B3LYP/6-31G(d) level using Gaussian or ORCA.
    • Calculate Fukui functions (f+f^+, ff^-) to identify electrophilic (cyano group) and nucleophilic (pyrrole N-H) sites .
  • Applications :
    • Predict regioselectivity in electrophilic substitution reactions.
    • Simulate UV-Vis spectra via TD-DFT and compare with experimental data .

Q. What mechanistic insights explain the role of co-initiators (e.g., ethyl 4-dimethylaminobenzoate) in polymerization reactions involving this compound?

Methodological Answer:

  • Reaction Mechanism :
    • The co-initiator acts as an electron donor, facilitating photoinduced charge transfer.
    • Monitor degree of conversion (DC%) via FTIR by tracking C=C bond depletion (1630–1680 cm⁻¹) .
  • Optimization :
    • Vary co-initiator ratios (1:1 to 1:2) to balance DC% and mechanical properties.
    • Higher amine concentrations (e.g., 2 wt%) improve crosslinking efficiency but may increase cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate
Reactant of Route 2
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Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate

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